7-(2-Hydroxypropoxy)theophylline

Toxicity Safety pharmacology Bronchodilator

7-(2-Hydroxypropoxy)theophylline delivers quantifiable advantages over conventional methylxanthines for respiratory pharmacology research. It exhibits a >2.5-fold higher emetic threshold than aminophylline with no convulsive side effects, and a 7-fold lower total body clearance (0.26 L/h/kg in rats) versus diprophylline, supporting extended systemic exposure (t½ 8.1–12.1 h). Complete oral absorption (fraction absorbed 1.09) with no metabolic conversion to theophylline ensures reproducible pharmacokinetics. Validated HPLC methods achieve a detection limit of 0.055 µg/mL (CV <3%). In guinea-pig tracheal preparations, the EC50 for half-maximum relaxation is 100 µg/mL. This compound is preferentially indicated for in vivo respiratory studies where nausea, emesis, or CNS stimulation would confound behavioral or physiological endpoints.

Molecular Formula C10H14N4O4
Molecular Weight 254.24 g/mol
CAS No. 19729-83-0
Cat. No. B011501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Hydroxypropoxy)theophylline
CAS19729-83-0
SynonymsGD 094
Molecular FormulaC10H14N4O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O
InChIInChI=1S/C10H14N4O4/c1-6(15)4-18-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3
InChIKeyFQDAAPOUQOEUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Hydroxypropoxy)theophylline (Proxyphylline) Procurement Guide: CAS 19729-83-0 Identification and Baseline Characteristics


7-(2-Hydroxypropoxy)theophylline (synonym: Proxyphylline) is an N7-substituted theophylline derivative belonging to the methylxanthine class of bronchodilators [1]. The compound exists as a racemic mixture with the chemical formula C10H14N4O3 and molecular weight 238.24 g/mol [2]. It is a white to almost white crystalline powder that is very soluble in water and soluble in ethanol (96%) [3]. As a xanthine derivative, it functions as a dual adenosine A1/A2a receptor antagonist and phosphodiesterase (PDE) inhibitor [4]. Unlike theophylline, Proxyphylline is not metabolically converted to theophylline in vivo, which constitutes a fundamental pharmacokinetic distinction [5].

7-(2-Hydroxypropoxy)theophylline: Why In-Class Xanthine Derivatives Cannot Be Interchanged Without Quantitative Verification


Despite sharing the methylxanthine core structure, N7-substituted theophylline derivatives exhibit remarkable differences in disposition, clearance, and therapeutic indices that preclude generic interchangeability. Diprophylline (DPP) and Proxyphylline (PXP) differ structurally by only one hydroxyl group yet display a sevenfold difference in total body clearance in rats (DPP: 1.77 L/h/kg vs PXP: 0.26 L/h/kg) [1]. Furthermore, Proxyphylline is completely absorbed and not converted to theophylline, whereas other derivatives demonstrate incomplete absorption profiles [2]. The following quantitative evidence establishes the specific parameters on which 7-(2-Hydroxypropoxy)theophylline differentiates from its closest comparators: theophylline/aminophylline, diprophylline, and dyphylline.

7-(2-Hydroxypropoxy)theophylline: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Selection


Lower Emetic Liability vs Aminophylline and Choline Theophyllinate: Comparative Toxicity Profile in Canine Model

Proxyphylline demonstrated significantly lower emetic liability compared to both aminophylline (AM) and choline theophyllinate (CHT) in dogs. The oral emetic dose of Proxyphylline was greater than two and one-half times that of AM or CHT [1]. Additionally, hyperactivity and convulsive side effects were observed after higher doses of AM or CHT but did not occur after Proxyphylline [1]. In mice and rats, the toxicity of Proxyphylline by various administration routes was at least one-half that found for AM or CHT [1].

Toxicity Safety pharmacology Bronchodilator

Tracheal PDE Inhibition and Smooth Muscle Relaxation: Quantitative Comparison with Theophylline and Diprophylline

In guinea-pig tracheal preparations, theophylline and Proxyphylline inhibited tracheal PDE activity to similar extents with an I50 of approximately 40 μg/mL, whereas diprophylline was about 5 times less effective [1]. For half-maximum relaxation of tracheal smooth muscle, theophylline required 25 μg/mL, Proxyphylline required 100 μg/mL, and diprophylline required 250 μg/mL [1]. This demonstrates that while Proxyphylline is less potent than theophylline in functional relaxation (4-fold higher EC50), it shares comparable PDE inhibition potency and is 2.5-fold more potent than diprophylline in producing smooth muscle relaxation.

PDE inhibition Tracheal smooth muscle In vitro pharmacology

Pharmacokinetic Clearance: Sevenfold Difference in Total Body Clearance vs Diprophylline in Rat Model

In rats, the total body clearance (CLT) of diprophylline (DPP) was 1.77 L/h/kg, which was sevenfold greater than that of Proxyphylline (PXP) at 0.26 L/h/kg [1]. The renal clearance (CLR) of DPP was 1.75 L/h/kg, approximately 13-fold higher than the CLR for PXP at 0.13 L/h/kg and sevenfold higher than the rat glomerular filtration rate [1]. DPP was excreted almost completely unchanged in urine, whereas only 50% of PXP was excreted unchanged [1]. No protein binding was observed for either drug in rat plasma [1].

Pharmacokinetics Drug disposition Renal clearance

Clinical Side-Effect Profile: Significantly Lower Subjective Adverse Events vs Theophylline in Asthmatic Patients

In a double-blind cross-over study including double-dummy placebo, 8 adult asthmatics received oral sustained-release Proxyphylline 900 mg twice daily or 250 mg microcrystalline theophylline 4 times daily for 6 days [1]. Subjective side-effects occurred significantly more often during theophylline treatment than during Proxyphylline treatment (p < 0.05) [1]. The reduction in bronchodilatory aerosol dosages used was statistically significant for Proxyphylline versus placebo (p < 0.05), whereas theophylline did not achieve statistical significance in this endpoint [1].

Clinical trial Safety Tolerability

Human Lung PDE Inhibition Constants: Quantitative Comparison of Ki Values vs Theophylline

In human lung tissue homogenates, the apparent inhibition constant (Ki) of Proxyphylline was 0.6-0.7 mmol/L at low cAMP concentrations and at both low and high cGMP concentrations, while it was 1.0 mmol/L at high cAMP concentrations [1]. These values are 1.2-1.7 times higher than the corresponding values for theophylline [1]. The Proxyphylline metabolite was relatively stronger as an inhibitor than the theophylline metabolite relative to their respective parent drugs [1]. These differences agree with clinical studies indicating that theophylline potency is approximately twice that of Proxyphylline [1].

Enzyme inhibition PDE In vitro pharmacology

Bronchospasmolytic Efficacy: Airway Resistance Reduction Quantified in COPD Patients

In 12 patients with chronic obstructive pulmonary disease, intravenous Proxyphylline administered at 16 mg/kg body weight produced a bronchospasmolytic effect characterized by lowering of airway resistance by 30% in 9 patients and by 40% in 7 patients . The effect was sustained for up to 4 hours in some patients . No serious side effects were observed, and in particular, no adverse cardiovascular reactions or skeletal muscular tremor occurred . This represents a class-level inference: while head-to-head comparator data in the same patient cohort is not available, the magnitude of effect (30-40% resistance reduction) and favorable cardiovascular safety profile differentiate Proxyphylline from other xanthines known for cardiac stimulation.

COPD Airway resistance Clinical efficacy

7-(2-Hydroxypropoxy)theophylline: Evidence-Based Research and Industrial Application Scenarios


In Vivo Bronchodilator Studies Requiring Favorable Emetic and CNS Safety Margin

Based on evidence that Proxyphylline demonstrates >2.5-fold higher emetic threshold than aminophylline and choline theophyllinate in dogs, with no convulsive side effects observed at doses where AM and CHT produced such effects [7], this compound is preferentially indicated for in vivo respiratory pharmacology studies where nausea, emesis, or CNS stimulation would confound behavioral or physiological endpoints. The absence of adverse cardiovascular reactions or skeletal muscle tremor in COPD patients at 16 mg/kg IV further supports this application .

Preclinical Pharmacokinetic Studies Requiring Moderate Systemic Clearance

Proxyphylline exhibits a total body clearance of 0.26 L/h/kg in rats—sevenfold lower than diprophylline (1.77 L/h/kg) [7]. With 24% excreted unchanged in urine in humans and a biological half-life range of 8.1-12.1 hours , this compound is suitable for pharmacokinetic investigations requiring longer systemic exposure windows compared to rapidly cleared diprophylline. The complete oral absorption (fraction absorbed 1.09) and lack of metabolic conversion to theophylline differentiate it from other N7-substituted derivatives [5].

Tracheal Smooth Muscle Relaxation Assays with Defined Potency Benchmarks

For in vitro tracheal smooth muscle assays, Proxyphylline provides a defined EC50 of 100 μg/mL for half-maximum relaxation in guinea-pig tracheal preparations, compared to 25 μg/mL for theophylline and 250 μg/mL for diprophylline [7]. Its tracheal PDE inhibition I50 of approximately 40 μg/mL matches theophylline, while diprophylline is 5-fold less effective [7]. These quantitative benchmarks enable precise experimental design and interpretation when comparing mechanism of action across methylxanthines.

HPLC Method Development and Bioanalytical Validation for Xanthine Mixtures

Proxyphylline can be simultaneously quantified with theophylline, diprophylline, and other xanthines using validated HPLC methods with a detection limit of 0.055 μg/mL in serum [7]. Reverse-phase HPLC separation on ODS columns with ternary solvent systems enables pharmacokinetic monitoring of combination preparations . The coefficient of variation in duplicate analyses is less than 3% [7]. This makes Proxyphylline suitable as a reference standard in bioanalytical method development for therapeutic drug monitoring or forensic toxicology applications involving xanthine mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(2-Hydroxypropoxy)theophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.